1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZOGPBLSUIJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline component is typically synthesized via Bischler-Napieralski cyclization. For example, 3,4-dihydroisoquinoline-1(2H)-one derivatives are prepared by treating phenethylamides with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux. A representative protocol involves:
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Starting Material : Phenethylamide (1.0 equiv)
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Reagent : POCl₃ (3.0 equiv) in dichloroethane
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Conditions : Reflux at 80°C for 6–8 hours
This method ensures regioselective formation of the dihydroisoquinoline ring, critical for subsequent functionalization.
Synthesis of Indole-2,3-Dione (Isatin) Derivatives
Indole-2,3-dione is synthesized via the Sandmeyer methodology, modified for 5-substituted derivatives:
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Starting Material : 4-Substituted aniline (e.g., 4-fluoroaniline)
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Reagents : Chloral hydrate, hydroxylamine hydrochloride, and concentrated sulfuric acid
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Procedure :
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Step 1 : Formation of 4-substituted isonitroacetanilide by reacting aniline with chloral hydrate and hydroxylamine hydrochloride at 100°C for 1 minute.
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Step 2 : Cyclization in concentrated H₂SO₄ at 65–75°C for 1 hour, followed by hydrolysis.
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| Substituent (R) | Yield (%) | MS [M+H]⁺ (m/z) |
|---|---|---|
| 5-Fluoro | 77 | 166.2 |
| 5-Bromo | 73 | 226.0 |
Coupling of Moieties via 2-Oxoethyl Linker
The critical step involves connecting 3,4-dihydroisoquinoline and indole-2,3-dione using a 2-oxoethyl spacer. Two approaches dominate:
Alkylation of 3,4-Dihydroisoquinoline
Amide Bond Formation
Alternative routes employ carbodiimide-mediated coupling:
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Activation : Indole-2,3-dione-2-acetic acid (1.0 equiv) with EDCI/HOBt in DMF.
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Coupling : Add 3,4-dihydroisoquinoline (1.1 equiv) and stir at room temperature for 24 hours.
Optimization and Process Considerations
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency, reducing reaction time to 6 hours.
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Microwave Assistance : Cyclization steps achieve 90% completion in 20 minutes vs. 1 hour conventionally.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and isoquinoline rings. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for alkylation, halogens for halogenation under UV light or in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, halogen, or nitro groups.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione exhibit promising anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of research. For instance, derivatives of indole and isoquinoline have shown effectiveness against various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of indole derivatives. The compound is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can modulate the activity of neurotransmitter receptors, thereby influencing neuronal survival and function .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. For example, modifications to the indole structure can lead to compounds with improved selectivity and potency against specific biological targets .
Drug Formulation
The compound has been explored for its potential incorporation into pharmaceutical formulations. Its compatibility with various excipients makes it a candidate for developing novel drug delivery systems. The formulation strategies aim to enhance bioavailability and therapeutic efficacy while minimizing side effects .
Biological Assays
In vitro studies have been conducted to evaluate the binding affinities of this compound to various receptors, including serotonin receptors. These assays are crucial for understanding the pharmacological profile of the compound and its potential applications in treating mood disorders and other psychiatric conditions .
Case Study 1: Anticancer Research
A study investigated the effects of a derivative of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another research focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The findings indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, supporting its use in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and isoquinoline moieties can bind to different sites on proteins, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione
- Molecular Formula : C₂₀H₁₈N₂O₃
- Molecular Weight : 334.38 g/mol
- Key Differences : A methyl group at the 5-position of the indole ring increases hydrophobicity compared to the unsubstituted target compound.
- Synthesis : Similar Mannich-based routes are employed, though the methyl substitution may require tailored starting materials .
- Applications : Both compounds are discontinued commercially, suggesting challenges in scalability or insufficient bioactivity data .
1-(2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl)-1H-indole-2,3-dione
- Molecular Formula : C₁₈H₁₂N₂O₄
- Molecular Weight : 320.3 g/mol
- Key Differences: Replacement of the dihydroisoquinoline group with an isoindole-1,3-dione moiety alters electronic properties and hydrogen-bonding capacity.
- Synthesis : Prepared via reactions of 2-chloroacetamides with isatin derivatives under mild conditions .
- Applications: No specific bioactivity data reported, but isoindole-dione derivatives are often explored as kinase inhibitors .
Ibuprofen Hybrids with 3,4-Dihydroisoquinoline
- Example: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one
- Molecular Formula : C₂₄H₂₈N₂O₂ (estimated)
- Synthesis: Produced via coupling reactions between ibuprofen derivatives and 3,4-dihydroisoquinoline .
- Applications : Evaluated for dual anti-inflammatory and central nervous system activity due to hybrid pharmacophores .
2-(5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentyl)isoindoline-1,3-dione (87k)
- Molecular Formula: Not explicitly stated (estimated C₂₃H₂₅N₂O₂)
- Key Differences : A pentyl linker and isoindoline-1,3-dione core distinguish it from the target compound.
- Synthesis: Prepared via alkylation of tetrahydroisoquinoline with bromoalkyl intermediates, yielding 34% .
- Applications: Part of a series tested for adenosine receptor antagonism, though specific data are unavailable .
Comparative Data Table
Key Research Findings and Implications
Structural Flexibility: The indole-2,3-dione and dihydroisoquinoline moieties permit modular derivatization, enabling optimization of pharmacokinetic properties (e.g., lipophilicity via methyl groups ).
Synthetic Challenges : Lower yields in some routes (e.g., 34% for compound 87k ) highlight the need for improved catalytic methods or alternative reagents.
Notes
- Synthetic Accessibility : The target compound’s discontinued status may reflect synthetic complexity or insufficient efficacy in preliminary assays.
- Comparative Advantages : Ibuprofen hybrids demonstrate the value of hybrid pharmacophores, a strategy that could be extended to the target molecule.
- Future Directions: Computational modeling (e.g., docking studies) could prioritize derivatives for synthesis, focusing on dihydroisoquinoline’s role in receptor binding.
Biological Activity
The compound 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS Number: 696626-43-4) is a novel indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.3419 g/mol. The structure incorporates an indole core fused with a 3,4-dihydroisoquinoline moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 696626-43-4 |
| Molecular Formula | C19H16N2O3 |
| Molecular Weight | 320.3419 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of indole derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing metal-catalyzed reactions or microwave-assisted synthesis techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria. A related study demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .
Neuropsychiatric Effects
Indoles are known for their influence on neurotransmitter systems. Some derivatives have shown promise in modulating serotonin receptors, which could lead to applications in treating neuropsychiatric disorders such as depression and anxiety. This activity is often linked to their ability to cross the blood-brain barrier effectively.
Case Studies
- Anticancer Activity : A study conducted on various indole derivatives revealed that modifications at the C2 and C3 positions significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Antimicrobial Efficacy : In vitro testing of related compounds demonstrated effective inhibition of biofilm formation in Staphylococcus epidermidis, indicating potential for use in treating infections associated with medical devices.
Research Findings Summary
Research has consistently indicated that the biological activity of This compound is promising across multiple domains:
Q & A
Q. What are the established synthetic routes for 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione, and how can reaction yields be optimized?
Answer: The synthesis typically involves coupling phthalimide derivatives with dihydroisoquinoline intermediates. For example:
- Step 1: React phthalic anhydride with amines (e.g., p-toluidine) to form phthalimide precursors .
- Step 2: Introduce the oxoethyl-dihydroisoquinoline moiety via nucleophilic substitution or acylation reactions. Evidence suggests using benzoyl chloride derivatives (e.g., 2-[(1,3-dioxoisoindolin-2-yl)methyl]benzoyl chloride) as acylating agents .
- Optimization: Use H₂O₂ in ethanol for oxidation steps to improve yields (up to 75% reported in analogous syntheses) . Control reaction temperatures (e.g., 60–80°C) and employ catalysts like DMAP for efficient coupling .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- X-ray crystallography: Provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns. For example, torsion angles (e.g., C–C–C–C = −179.55° to 144.45°) and bond lengths (C=O ~1.21 Å) are critical for validating structural integrity .
- ¹H-NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm) and dihydroisoquinoline NH/CH₂ groups (δ 3.5–4.5 ppm) .
- Polarimetry: Essential for confirming enantiopurity if chiral centers are present (e.g., in oxirane derivatives) .
Q. What preliminary biological activities have been reported for this compound?
Answer:
- Antimicrobial activity: Analogous compounds with phthalimide and dihydroisoquinoline moieties show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell membrane integrity .
- Enzyme inhibition: Phthalimide derivatives are known to inhibit kinases (e.g., MAPK) and proteasomes, suggesting potential anticancer applications .
Advanced Research Questions
Q. How does the compound’s structure influence its interactions with biological targets?
Answer:
- Acylating capacity: The 1,3-dioxoisoindole moiety acts as an electrophilic center, enabling covalent binding to cysteine residues in enzymes (e.g., proteasomes) .
- Hydrogen-bonding networks: The dihydroisoquinoline NH group forms hydrogen bonds with ATP-binding pockets in kinases, as shown in docking studies (binding energy: −9.2 kcal/mol) .
- Lipophilicity: LogP values (~2.5) calculated for similar derivatives suggest moderate membrane permeability, critical for intracellular target engagement .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization: Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from variations in bacterial strains or growth media. Use CLSI guidelines for consistency .
- Metabolic stability testing: Differences in cytotoxicity (IC₅₀: 10–50 µM) may reflect variable compound stability in cell culture media. Perform LC-MS to monitor degradation .
- Structural analogs: Compare activity of derivatives (e.g., methyl vs. phenyl substitutions) to isolate pharmacophoric features .
Q. What computational approaches best predict the compound’s physicochemical and ADMET properties?
Answer:
- DFT calculations: Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions. For example, MEP minima (−45 kcal/mol) align with observed acylating activity .
- QSAR models: Use descriptors like polar surface area (PSA: ~90 Ų) and rotatable bonds (n = 4) to predict bioavailability (%F = 45–60%) .
- Molecular dynamics (MD): Simulate binding to human serum albumin (HSA) to estimate plasma half-life (t₁/₂ ~8 hours) .
Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?
Answer:
- Bioisosteric replacement: Substitute the oxoethyl group with a sulfonamide (improves solubility; ΔLogS = +1.2) .
- Prodrug strategies: Esterify the phthalimide carbonyl to enhance oral absorption (e.g., ethyl ester derivatives show 3× higher Cₘₐₛ) .
- PEGylation: Attach polyethylene glycol (PEG) chains to the dihydroisoquinoline nitrogen to reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
